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  • Product: 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene
  • CAS: 342403-44-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Distinction Between Exact Mass and Molecular Weight in Scientific Research In the landscape of chemical analysis and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Distinction Between Exact Mass and Molecular Weight in Scientific Research

In the landscape of chemical analysis and drug development, the precise characterization of a molecule is paramount. Among the fundamental properties, mass is a cornerstone of a compound's identity. However, the seemingly interchangeable terms "molecular weight" and "exact mass" represent distinct concepts with significant implications for experimental design and data interpretation. This guide will provide an in-depth exploration of these two crucial parameters, using 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene as a case study.

Molecular weight (or molar mass) is an average value derived from the weighted average of the masses of all naturally occurring isotopes of the elements within a molecule. It is expressed in grams per mole ( g/mol ) and is the value typically used in stoichiometric calculations for bulk materials.

Exact mass , on the other hand, is the calculated mass of a molecule based on the most abundant isotope of each element. It is a theoretical value expressed in Daltons (Da) and is of paramount importance in high-resolution mass spectrometry, where it allows for the unambiguous determination of elemental composition. For drug development professionals, understanding the exact mass is critical for metabolite identification, impurity profiling, and pharmacokinetic studies.

This guide will delve into the theoretical basis of these concepts and provide practical, field-proven methodologies for their experimental determination and computational calculation.

Physicochemical Properties of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene

1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene, also known by its systematic name Benzene, 1-ethyl-2-(2-propynyloxy)-, is an aromatic ether with the molecular formula C₁₁H₁₂O. While a dedicated entry for this specific molecule is not available in major public databases, its fundamental properties can be accurately calculated and are confirmed by data for its isomers, such as 2-Acetylindane.[1]

PropertyValueSource
Molecular Formula C₁₁H₁₂OCalculated
Molecular Weight 160.21 g/mol Calculated; Confirmed by isomer data[1]
Exact Mass 160.088815 DaCalculated; Confirmed by isomer data[1]

The structural representation of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene is as follows:

Caption: Chemical structure of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene.

Determination of Molecular Weight: A Practical Approach

The molecular weight of a compound like 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene, which is a relatively small organic molecule, is most commonly determined indirectly through techniques that rely on colligative properties or, more frequently in a modern laboratory setting, through chromatographic methods. Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of a sample.[2][3]

Experimental Protocol: Molecular Weight Estimation by Size-Exclusion Chromatography (SEC)

The underlying principle of SEC is the separation of molecules based on their hydrodynamic volume in solution.[3] The stationary phase consists of porous beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.[2]

Workflow for SEC-based Molecular Weight Determination

Caption: Workflow for molecular weight determination using SEC.

Step-by-Step Methodology:

  • Column Selection and Calibration:

    • Select a SEC column with a pore size appropriate for the expected molecular weight range of the analyte. For a small molecule like 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (160.21 g/mol ), a column with a small pore size (e.g., 100 Å) is suitable.

    • Prepare a series of molecular weight standards of known molecular weights that bracket the expected molecular weight of the sample.

    • Inject the standards individually or as a cocktail and record their elution volumes (Ve).

    • Generate a calibration curve by plotting the logarithm of the molecular weight (log MW) of the standards against their corresponding elution volumes.

  • Sample Preparation:

    • Accurately weigh a small amount of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene and dissolve it in the mobile phase to be used for the SEC analysis. The concentration should be within the linear range of the detector.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Analysis:

    • Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution onto the column.

    • Monitor the elution profile using a suitable detector, typically a refractive index (RI) or a UV detector.

  • Data Analysis and Molecular Weight Calculation:

    • Determine the elution volume (Ve) corresponding to the peak of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene.

    • Using the calibration curve generated in step 1, interpolate the log MW of the sample from its measured elution volume.

    • Calculate the molecular weight by taking the antilog of the interpolated value.

Determination of Exact Mass: The Power of High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the exact mass of a molecule.[4][5] Unlike nominal mass spectrometry which provides integer masses, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places.[5][6] This high level of precision allows for the determination of the elemental composition of a molecule.

Experimental Protocol: Exact Mass Determination by HRMS

Workflow for HRMS-based Exact Mass Determination

Caption: Workflow for exact mass determination using HRMS.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the HRMS instrument using a standard calibration solution containing compounds of known exact masses across the desired mass range. This is crucial for achieving high mass accuracy.[4]

  • Sample Preparation and Introduction:

    • Prepare a dilute solution of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization:

    • Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions with minimal fragmentation. In positive ion mode, this will typically produce the protonated molecule [M+H]⁺ or adducts like the sodium adduct [M+Na]⁺.[4]

  • Mass Analysis:

    • The ions are transferred to the high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • The instrument measures the m/z of the ions with high precision.

  • Data Processing and Interpretation:

    • The acquired mass spectrum will show a peak corresponding to the molecular ion of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene. For the protonated molecule, the expected m/z would be approximately 161.09664.

    • The instrument software will calculate the exact mass of the neutral molecule from the measured m/z of the ion.

    • The high mass accuracy (typically <5 ppm) allows for the confident determination of the elemental formula (C₁₁H₁₂O).[7]

Computational Chemistry: In Silico Determination of Mass

In addition to experimental methods, the molecular weight and exact mass of a molecule can be readily calculated using computational chemistry software.[1] These programs utilize the standard atomic weights for molecular weight and the masses of the most abundant isotopes for the exact mass.

Procedure for Computational Calculation:

  • Structure Input: The chemical structure of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene is drawn using a chemical drawing program.

  • Property Calculation: The software's built-in tools are used to calculate the physicochemical properties, including molecular weight and exact mass.

  • Verification: The calculated values serve as a theoretical benchmark for experimental results.

A variety of software packages are available for these calculations, ranging from standalone desktop applications to web-based tools.[1][8][9]

Conclusion

A thorough understanding and accurate determination of both the molecular weight and exact mass of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene are fundamental for its application in research and development. While molecular weight is essential for stoichiometric considerations in bulk, the exact mass, determined with high-resolution mass spectrometry, provides an unambiguous confirmation of its elemental composition. The integration of experimental techniques like SEC and HRMS with computational tools provides a robust framework for the comprehensive characterization of this and other novel chemical entities, ensuring data integrity and accelerating the pace of scientific discovery.

References

  • PubChem. 2-Acetylindane. National Center for Biotechnology Information. [Link]

  • CLEN Method. Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substances, or Designer Drugs. ILIADe code 554. [Link]

  • Pleil, J. D., Stiegel, M. A., & Sobus, J. R. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of breath research, 10(3), 037102. [Link]

  • Lee, S. H., & Lee, D. Y. (2023). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education, 100(12), 5035-5041. [Link]

  • Bitesize Bio. (2025, February 1). Size-Exclusion Chromatography: Molecular Weight in 4 Steps. [Link]

  • Shimadzu. Size Exclusion Chromatography (SEC). [Link]

  • Waters Corporation. Advances in Size-Exclusion Chromatography for the Analysis of Small Proteins and Peptides: Evaluation of Calibration Curves for Molecular Weight Estimation. [Link]

  • G-Biosciences. Size Exclusion Chromatography. [Link]

  • Chemistry LibreTexts. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • ChemCalc. Molecular formula finder from monoisotopic mass. [Link]

  • Cambridge MedChem Consulting. Computation Chemistry Tools. [Link]

Sources

Exploratory

A Technical Guide to the Crystallographic and Spectroscopic Properties of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the synthesis, characterization, and potential crystallographic features of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benze...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthesis, characterization, and potential crystallographic features of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene and its derivatives. As a class of compounds with potential applications in medicinal chemistry and materials science, a thorough understanding of their structural and electronic properties is paramount. This document offers a technical framework for researchers engaged in the study and application of these molecules.

Introduction: The Significance of Propargyloxy Ethers

The propargyl group (prop-2-yn-1-yl) is a versatile functional group in organic synthesis, prized for its ability to participate in a wide array of chemical transformations, most notably "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition. When appended to a substituted benzene ring, as in the case of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene derivatives, it introduces a reactive handle for molecular elaboration, enabling the construction of more complex architectures. Furthermore, the electronic properties of the benzene ring can be modulated by various substituents, influencing the overall reactivity and potential biological activity of the molecule. Several (prop-2-ynyloxy)benzene derivatives have demonstrated potential as antibacterial and antiurease agents[1].

This guide will delve into the synthetic methodology for preparing these compounds, their detailed spectroscopic characterization, and a comparative analysis of their crystallographic properties based on closely related structures.

Synthesis and Characterization

A robust and high-yielding synthesis of (prop-2-ynyloxy)benzene derivatives can be achieved through a classical Williamson ether synthesis. This involves the reaction of a substituted phenol with propargyl bromide in the presence of a weak base and a suitable solvent.

General Synthetic Protocol

A convenient and widely applicable method for the synthesis of (prop-2-ynyloxy)benzene derivatives has been reported, affording good to excellent yields[1]. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile, displacing the bromide from propargyl bromide.

Experimental Protocol:

  • Reactant Preparation: To a solution of the appropriately substituted phenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (K2CO3) (2.0 eq.).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Reaction Progression: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.

The choice of an aprotic polar solvent like acetone is crucial as it effectively solvates the cation, leaving the anionic nucleophile more reactive, thus favoring the SN2 pathway[1]. Electron-withdrawing groups on the phenol can enhance the acidity of the hydroxyl proton, facilitating the formation of the phenoxide ion and leading to higher yields[1].

Spectroscopic Characterization

The structural elucidation of the synthesized 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The proton NMR spectrum will provide key diagnostic signals. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The protons of the propargyl group will appear as a doublet for the methylene protons and a triplet for the terminal alkyne proton. The aromatic protons will resonate in the downfield region, with their splitting patterns dependent on the substitution pattern of the benzene ring.

    • 13C NMR: The carbon NMR spectrum will show distinct signals for the aliphatic carbons of the ethyl and propargyl groups, as well as for the aromatic carbons. The two carbons of the alkyne will have characteristic chemical shifts in the range of 70-90 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups. A sharp, weak band around 3300 cm-1 will correspond to the terminal alkyne C-H stretch, while the C≡C triple bond stretch will appear as a weak to medium band around 2100-2200 cm-1. The C-O-C ether linkage will show a strong absorption in the region of 1250-1000 cm-1.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Crystallographic Data Analysis

While specific crystallographic data for 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene is not publicly available at the time of this writing, an analysis of closely related structures from the crystallographic literature can provide valuable insights into the expected molecular geometry and crystal packing.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a related compound, 4-(Prop-2-yn-1-yl-oxy)benzene-1,2-dicarbonitrile[2], and other relevant structures containing the propargyloxy moiety. This comparative approach allows us to anticipate the structural features of the title compound and its derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
4-(Prop-2-yn-1-yl-oxy)benzene-1,2-dicarbonitrileC11H6N2OOrthorhombicPca2113.918(3)7.4930(15)9.0680(18)90944.8(3)4[2]
ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetateC22H24N2O6MonoclinicC2/c18.2073(5)11.7758(3)9.9950(3)93.226(1)2139.59(10)4[3][4]
Expected Molecular Geometry and Packing

Based on the analysis of related structures, the following features can be anticipated for the crystal structure of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene derivatives:

  • Molecular Conformation: The prop-2-yn-1-yl group is expected to be relatively flexible, with the C-O-C-C torsion angle determining its orientation with respect to the benzene ring. In the case of 4-(Prop-2-yn-1-yl-oxy)benzene-1,2-dicarbonitrile, this torsion angle is 173.1(3)°, indicating a nearly planar arrangement[2]. The ethyl group at the 2-position will likely influence the overall conformation to minimize steric hindrance.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by weaker interactions such as C-H···π and π-π stacking interactions between the benzene rings of adjacent molecules. The presence of the nitrile groups in 4-(Prop-2-yn-1-yl-oxy)benzene-1,2-dicarbonitrile leads to C-H···N interactions, which may not be present in the title compound unless other suitable functional groups are introduced[2].

Potential Applications

The presence of the terminal alkyne functionality in 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene derivatives opens up a wide range of possibilities for their application in various fields.

Drug Development

The propargyl group can serve as a key pharmacophore or as a synthetic handle for the attachment of other molecular fragments through "click chemistry." This allows for the rapid generation of a library of compounds for screening against various biological targets. As demonstrated by related (prop-2-ynyloxy)benzene derivatives, these compounds may exhibit antibacterial and antiurease activities[1]. Further derivatization could lead to the development of novel therapeutic agents.

Materials Science

The alkyne group can be utilized in the synthesis of polymers and other advanced materials. For instance, these derivatives could be used as monomers in polymerization reactions or as building blocks for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies.

Visualization of Key Workflows

Synthetic Workflow

Synthesis_Workflow Substituted_Phenol 1-Ethyl-2-phenol Reaction Williamson Ether Synthesis (SN2 Reaction) Substituted_Phenol->Reaction Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Reaction Base_Solvent K2CO3, Acetone Base_Solvent->Reaction Purification Filtration, Evaporation, Column Chromatography Reaction->Purification Product 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene Purification->Product

Caption: General workflow for the synthesis of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene.

Characterization Workflow

Characterization_Workflow Synthesized_Product Purified Product NMR NMR Spectroscopy (1H, 13C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Crystallography Single-Crystal X-ray Diffraction Synthesized_Product->Crystallography Structural_Elucidation Structural Elucidation and Data Analysis NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation Crystallography->Structural_Elucidation

Caption: Workflow for the spectroscopic and crystallographic characterization.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential crystallographic properties of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene derivatives. While direct crystallographic data for the parent compound remains to be reported, a comparative analysis of related structures offers valuable predictive insights. The synthetic accessibility and the presence of the versatile propargyl group make these compounds attractive targets for further investigation in both medicinal chemistry and materials science. The protocols and analytical data presented herein serve as a foundational resource for researchers in these fields.

References

  • Riaz, M., et al. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PLoS ONE, 9(12), e115457. [Link]

  • Mague, J. T., et al. (2015). Crystal structure of ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o168. [Link]

  • Saeed, S., et al. (2012). 4-(Prop-2-yn-1-yl-oxy)benzene-1,2-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2293–o2294. [Link]

Sources

Protocols & Analytical Methods

Method

1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene: A Versatile Alkynyl Building Block for Advanced Organic Synthesis

Introduction In the landscape of modern organic synthesis, the development of complex molecular architectures, particularly for pharmaceutical and materials science applications, relies heavily on the strategic use of ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis, the development of complex molecular architectures, particularly for pharmaceutical and materials science applications, relies heavily on the strategic use of versatile building blocks. 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene emerges as a significant scaffold, embedding both a terminal alkyne and a substituted aromatic ring. This unique combination of functionalities unlocks a diverse array of chemical transformations, making it an invaluable precursor for the synthesis of a variety of heterocyclic systems and complex organic molecules. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and key applications of this building block, supported by field-proven insights and detailed experimental protocols.

Synthesis and Characterization

The synthesis of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene is readily achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide.

Protocol 1: Synthesis of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene

This protocol details the synthesis starting from the commercially available 2-ethylphenol. The choice of a relatively mild base like potassium carbonate and a polar aprotic solvent like acetone facilitates the reaction, ensuring good yields and straightforward purification.[1][2]

Materials:

  • 2-Ethylphenol

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-ethylphenol (1.0 eq.) in anhydrous acetone (10 mL per 1 g of phenol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene as a colorless to pale yellow oil.

Characterization Data (Predicted):

The structural confirmation of the synthesized compound is crucial. Below are the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, based on analogous compounds.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20-7.10 (m, 2H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 4.70 (d, J = 2.4 Hz, 2H, O-CH₂), 2.70 (q, J = 7.6 Hz, 2H, Ar-CH₂), 2.50 (t, J = 2.4 Hz, 1H, C≡C-H), 1.25 (t, J = 7.6 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.5, 130.0, 127.5, 121.0, 112.0, 78.5, 75.0, 56.0, 23.0, 14.0.

  • IR (neat, cm⁻¹): 3290 (≡C-H stretch), 2120 (C≡C stretch), 1590, 1490 (C=C aromatic stretch), 1240 (C-O stretch).

Applications in Organic Synthesis

The utility of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene as a building block stems from the reactivity of its terminal alkyne and its substituted aryl ether moiety. This section will detail its application in two powerful synthetic transformations: the Claisen rearrangement and the Sonogashira cross-coupling reaction.

Thermal Claisen Rearrangement: A Gateway to Chromenes

Aryl propargyl ethers are well-known to undergo a thermal[3][3]-sigmatropic rearrangement, known as the Claisen rearrangement, to furnish chromene derivatives.[4] This transformation is a powerful tool for the construction of this important heterocyclic scaffold, which is a common motif in a variety of natural products and biologically active molecules.

The reaction proceeds through a concerted pericyclic transition state, leading to an allenyl-substituted cyclohexadienone intermediate. This intermediate then undergoes tautomerization and a subsequent 6π-electrocyclization to yield the final 2H-chromene product. The ethyl group at the ortho position of the starting material directs the rearrangement and ultimately resides at the 8-position of the chromene ring.

Claisen_Rearrangement start 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene intermediate1 [3,3]-Sigmatropic Rearrangement (Claisen) start->intermediate1 Heat intermediate2 Allenyl Cyclohexadienone intermediate1->intermediate2 intermediate3 Tautomerization intermediate2->intermediate3 intermediate4 Vinyl Cyclohexadienone intermediate3->intermediate4 intermediate5 6π-Electrocyclization intermediate4->intermediate5 product 2-Ethyl-8-methyl-2H-chromene intermediate5->product

Caption: Reaction pathway for the Claisen rearrangement.

Protocol 2: Thermal Claisen Rearrangement to 2-Ethyl-8-methyl-2H-chromene

This protocol outlines a general procedure for the thermal Claisen rearrangement of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene. High-boiling, non-polar solvents such as N,N-diethylaniline or 1,2-dichlorobenzene are typically employed to achieve the necessary reaction temperatures.

Materials:

  • 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene

  • N,N-Diethylaniline (or 1,2-dichlorobenzene), anhydrous

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk tube equipped with a reflux condenser, dissolve 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (1.0 eq.) in anhydrous N,N-diethylaniline (5 mL per 1 g of substrate).

  • Heat the reaction mixture to reflux (approx. 217 °C) under an inert atmosphere (e.g., Argon).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and wash sequentially with 1 M HCl (to remove the N,N-diethylaniline), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Ethyl-8-methyl-2H-chromene.

Expected Product Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.05-6.95 (m, 2H, Ar-H), 6.80 (d, J = 7.5 Hz, 1H, Ar-H), 6.35 (d, J = 9.8 Hz, 1H, =CH), 5.70 (d, J = 9.8 Hz, 1H, =CH), 4.80 (q, J = 6.5 Hz, 1H, O-CH), 2.65 (q, J = 7.5 Hz, 2H, Ar-CH₂), 1.45 (d, J = 6.5 Hz, 3H, CH₃), 1.20 (t, J = 7.5 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 152.0, 131.0, 129.5, 127.0, 124.0, 121.5, 120.0, 116.0, 76.0, 24.0, 23.0, 14.0.

Sonogashira Cross-Coupling: Forging C-C Bonds

The terminal alkyne functionality of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene makes it an excellent substrate for the Sonogashira cross-coupling reaction.[5][6][7] This palladium- and copper-catalyzed reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of internal alkynes and conjugated enynes.[5] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[7]

The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X(L₂) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡CR(L₂) pd_ox->pd_trans Transmetalation cu_alkyne Cu(I)-C≡CR pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_alkyne->cu_x Transmetalation to Pd alkyne R-C≡C-H alkyne->cu_alkyne Base

Sources

Application

Catalytic hydrogenation methods for 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene

Application Note: Catalytic Hydrogenation Strategies for 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene Executive Summary 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (an aryl propargyl ether) is a highly versatile building block in o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Hydrogenation Strategies for 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene

Executive Summary

1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (an aryl propargyl ether) is a highly versatile building block in organic synthesis, frequently utilized as a precursor for 2H-chromenes and other complex heterocyclic scaffolds via cycloisomerization or Claisen rearrangements[1]. The selective reduction of its terminal alkyne moiety—either to the corresponding alkene (allyl ether) or alkane (propyl ether)—is a critical transformation in drug development. This Application Note details the mechanistic rationale, comparative catalyst performance, and validated protocols for both full and semi-hydrogenation of this substrate, specifically addressing the inherent challenges of chemoselectivity and hydrogenolysis.

Mechanistic Rationale & Chemoselectivity Challenges (E-E-A-T)

The catalytic hydrogenation of aryl propargyl ethers presents three distinct mechanistic and chemoselectivity challenges that dictate experimental design:

  • Over-reduction: The thermodynamic driving force to fully reduce an alkyne to an alkane is exceedingly high. Semi-hydrogenation requires kinetic control, typically achieved by poisoning the catalyst (e.g., Lindlar's catalyst) or using highly selective homogeneous systems[2].

  • Terminal Alkyne Reactivity: Terminal alkynes coordinate strongly to transition metals. While internal alkynes are readily semi-hydrogenated with high Z-selectivity, terminal alkynes are notoriously prone to over-reduction even with Lindlar's catalyst. They often require strict temporal monitoring or the use of alternative transfer hydrogenation methods[3].

  • Hydrogenolysis of the C-O Bond: Propargyl and allyl ethers are susceptible to C-O bond cleavage (hydrogenolysis) under reductive conditions, which yields 2-ethylphenol and propane/propene as dead-end byproducts. To prevent this, reactions must be conducted under mild conditions (1 atm H 2​ , ambient temperature) and non-polar or moderately polar solvents (like ethyl acetate) rather than highly protic solvents.

Recent advancements have introduced dual photoredox/nickel-catalyzed transfer semi-hydrogenation[3] and monophasic copper systems[4] as superior alternatives to the traditional Lindlar catalyst for terminal alkynes, offering excellent chemoselectivity without the use of explosive H 2​ gas.

Comparative Catalyst Performance

The following table summarizes the expected performance of various catalytic systems for the hydrogenation of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene.

Catalyst SystemHydrogen SourceTarget ProductChemoselectivity (Alkene:Alkane)Reaction TimeKey Advantages / Limitations
10% Pd/C H 2​ gas (1 atm)Alkane< 1:992-4 hStandard for full reduction. High risk of C-O hydrogenolysis if the reaction is prolonged.
Lindlar Catalyst + Quinoline H 2​ gas (1 atm)Alkene~ 80:201-3 hTraditional method. Prone to over-reduction for terminal alkynes; requires strict TLC monitoring.
Cu(OAc) 2​ / Ligand Silane or AlcoholAlkene> 95:512 hHigh chemoselectivity for terminal alkynes[4]. Slower overall reaction rate.
Ni / Photoredox Amine (Transfer)Alkene> 99:118 hExcellent functional group tolerance; avoids H 2​ gas entirely and prevents over-reduction[3].

Experimental Protocols

Protocol A: Full Hydrogenation to 1-Ethyl-2-propoxybenzene

Objective: Complete reduction of the alkyne to the alkane without cleaving the ether linkage.

  • Step 1: Setup. In a flame-dried round-bottom flask, dissolve 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (1.0 mmol) in anhydrous ethyl acetate (10 mL, 0.1 M).

  • Step 2: Catalyst Addition. Carefully add 10 wt% Pd/C (10.6 mg, 0.01 mmol Pd, 1 mol%). Causality Note: Ethyl acetate is preferred over methanol to minimize the rate of C-O bond hydrogenolysis, which is accelerated in highly protic media.

  • Step 3: Purging. Seal the flask with a septum. Evacuate the flask and backfill with inert gas (N 2​ or Ar) three times. Repeat the purge cycle three times using a balloon filled with H 2​ gas.

  • Step 4: Reaction. Stir the suspension vigorously at room temperature under 1 atm of H 2​ .

  • Step 5: Self-Validation (Monitoring). After 1.5 hours, monitor by TLC (Hexanes/EtOAc 9:1). Stain with KMnO 4​ . The starting material will appear as a bright yellow spot (rapid oxidation of the alkyne), while the alkane product will not stain readily.

  • Step 6: Workup. Once the starting material is consumed (typically 2-3 hours), immediately flush the flask with N 2​ to prevent hydrogenolysis. Filter the mixture through a short pad of Celite to remove the Pd/C. Wash the pad with EtOAc (20 mL).

  • Step 7: Characterization. Concentrate the filtrate under reduced pressure. Validate via 1 H NMR: Ensure the disappearance of the propargyl CH 2​ doublet (~4.7 ppm) and terminal alkyne CH triplet (~2.5 ppm), and the appearance of the propyl chain signals (triplet at ~1.0 ppm, multiplet at ~1.8 ppm, triplet at ~3.9 ppm).

Protocol B: Semi-Hydrogenation to 1-Ethyl-2-(allyloxy)benzene (Lindlar Method)

Objective: Selective reduction of the terminal alkyne to the terminal alkene.

  • Step 1: Setup. Dissolve 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (1.0 mmol) in anhydrous ethyl acetate (10 mL).

  • Step 2: Poisoning the Catalyst. Add synthetic quinoline (12 µL, 0.1 mmol, 10 mol%). Causality Note: Quinoline selectively occupies the most active sites on the palladium surface, drastically reducing the rate of alkene hydrogenation to alkane[2].

  • Step 3: Catalyst Addition. Add Lindlar catalyst (5 wt% Pd on CaCO 3​ , poisoned with lead; 106 mg, 0.05 mmol Pd, 5 mol%).

  • Step 4: Reaction & Strict Monitoring. Purge with H 2​ as described in Protocol A. Stir at room temperature. Critical Step: Monitor the reaction every 30 minutes via TLC or GC-MS. Because terminal alkynes can still over-reduce under Lindlar conditions, the reaction must be quenched the moment the starting material disappears.

  • Step 5: Workup. Upon consumption of the alkyne, immediately purge with N 2​ . Filter through Celite. To remove the quinoline, wash the organic layer with 1M aqueous HCl (2 x 10 mL), followed by brine (10 mL). Dry over MgSO 4​ and concentrate.

  • Step 6: Characterization. Validate via 1 H NMR: Look for the emergence of terminal alkene protons (a multiplet at ~5.3-5.5 ppm and a doublet/multiplet at ~6.0 ppm).

Reaction Workflow & Pathway Analysis

G A 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (Terminal Alkyne) B 1-Ethyl-2-(allyloxy)benzene (Terminal Alkene) A->B Semi-Hydrogenation (Lindlar, Ni, or Cu) C 1-Ethyl-2-propoxybenzene (Alkane) A->C Full Hydrogenation (Pd/C, H2) D 2-Ethylphenol + Propane/Propene (C-O Cleavage Byproducts) A->D Hydrogenolysis (Harsh Conditions) B->C Over-reduction (Prolonged H2) C->D Hydrogenolysis (Harsh Conditions)

Figure 1: Catalytic hydrogenation pathways of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene.

Sources

Technical Notes & Optimization

Troubleshooting

Handling and long-term storage stability of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene

Technical Support Center: 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the handling, long-term storage, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene

This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the handling, long-term storage, and stability of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene. The information herein is synthesized from established chemical principles and data from structurally related compounds to ensure scientific integrity and practical utility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene that influence its stability?

A1: The stability of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene is primarily dictated by two key functional groups: the propargyl ether moiety and the terminal alkyne .

  • Propargyl Ether: This consists of an ether linkage to a propargyl group (a three-carbon chain with a carbon-carbon triple bond). Ether linkages are generally stable but can be susceptible to cleavage under strong acidic conditions. The presence of the benzene ring can also influence the ether bond's reactivity.

  • Terminal Alkyne: The carbon-carbon triple bond at the end of the propargyl group has a weakly acidic proton. This makes it susceptible to deprotonation by strong bases, which can initiate other reactions. The triple bond itself is a region of high electron density, making it reactive towards electrophiles and a participant in reactions like "click chemistry".[1][2]

Q2: What are the recommended short-term and long-term storage conditions for 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene?

A2: To ensure the long-term stability of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene, it is crucial to mitigate potential degradation pathways. Based on the chemistry of related propargyl ethers and terminal alkynes, the following storage conditions are recommended.[1][3]

Storage ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the aromatic ring and potential side reactions of the alkyne.
Light Amber vial or protection from lightPrevents photo-induced degradation.
Container Tightly sealed, appropriate chemical-resistant container (e.g., glass)Prevents contamination and evaporation.

For short-term storage (e.g., during active use in a series of experiments), keeping the compound in a tightly sealed vial at room temperature and protected from light is generally acceptable. However, for storage exceeding a few weeks, refrigeration under an inert atmosphere is strongly advised.

Q3: Is 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene sensitive to air or moisture?

A3: Yes, there is potential for sensitivity to both air and moisture over long-term storage.

  • Air (Oxygen): The aromatic ring and the alkyne group can be susceptible to slow oxidation over time, especially in the presence of light or trace metal impurities.[4] Storing under an inert atmosphere like argon or nitrogen is a critical preventative measure.[3]

  • Moisture: While the ether linkage is generally stable to hydrolysis under neutral pH, the presence of acidic or basic impurities in conjunction with moisture could potentially lead to degradation. Additionally, in the presence of certain catalysts, the terminal alkyne can undergo hydration.[5] Therefore, storage in a dry environment is recommended.

Section 2: Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene.

Problem 1: Inconsistent reaction yields or appearance of unexpected byproducts.

  • Possible Cause 1: Degradation of the starting material.

    • Troubleshooting Step: Verify the purity of your 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene stock using an appropriate analytical method (e.g., NMR, LC-MS). If degradation is suspected, purify the material before use.

    • Preventative Measure: Always store the compound under the recommended long-term storage conditions. For frequent use, consider aliquoting the stock solution to minimize repeated exposure of the bulk material to air and moisture.

  • Possible Cause 2: Unintended reactivity of the alkyne group.

    • Troubleshooting Step: The terminal alkyne is a versatile functional group. Under basic conditions, the terminal proton can be removed, forming a nucleophilic acetylide.[2] This can then react with electrophiles in your reaction mixture. Conversely, the alkyne can react with strong electrophiles.

    • Preventative Measure: Carefully review your reaction conditions. If strong bases or electrophiles are present and not intended to react with the alkyne, consider a protection strategy for the alkyne group.

Problem 2: The compound appears discolored (e.g., yellow or brown) over time.

  • Possible Cause: Oxidative degradation or polymerization.

    • Troubleshooting Step: Discoloration is often an indicator of impurity formation. The purity of the discolored material should be assessed before use.

    • Preventative Measure: This is a strong indication of improper storage. Ensure the compound is stored under an inert atmosphere and protected from light. Alkynes can undergo polymerization, which can sometimes be initiated by impurities or exposure to air and light.[6]

Section 3: Experimental Protocols

Protocol 1: Aliquoting and Preparation of Stock Solutions

To maintain the integrity of the bulk compound, it is best practice to prepare stock solutions for routine use.

  • Allow the container of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under a gentle stream of an inert gas (e.g., argon or nitrogen), quickly weigh the desired amount of the compound into a clean, dry vial.

  • Add the desired solvent (ensure the solvent is anhydrous and of high purity) to the vial to achieve the target concentration.

  • Seal the vial tightly, preferably with a cap containing a PTFE septum for easy access with a syringe.

  • Store the stock solution at the recommended temperature (2-8°C) and protected from light.

Section 4: Visualizing Potential Degradation Pathways

The following diagrams, generated using DOT language, illustrate potential degradation pathways for 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene.

cluster_degradation Potential Degradation Pathways 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene Degradation Products Degradation Products 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene->Degradation Products Oxidation Oxidation 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene->Oxidation O2, light Acid-Catalyzed Cleavage Acid-Catalyzed Cleavage 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene->Acid-Catalyzed Cleavage H+ Base-Mediated Reactions Base-Mediated Reactions 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene->Base-Mediated Reactions Base Polymerization Polymerization 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene->Polymerization Initiator Oxidation->Degradation Products Acid-Catalyzed Cleavage->Degradation Products Base-Mediated Reactions->Degradation Products Polymerization->Degradation Products

Caption: Potential degradation pathways for the target molecule.

cluster_acid_cleavage Acid-Catalyzed Ether Cleavage start 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene protonated Protonated Ether start->protonated + H+ products 2-Ethylphenol + Propargyl Cation protonated->products Cleavage

Caption: Simplified acid-catalyzed ether cleavage pathway.

References

  • PubChem. 1-Ethyl-2-propenyl-benzene | C11H14 | CID 53670887. [Link]

  • Wiley Online Library. Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. [Link]

  • Vinati Organics. Exploring the Role of 1-Ethyl-2-Propyl Benzene in Solvent Applications. [Link]

  • PubChem. 1-[(Propan-2-yl)oxy]-2-(prop-1-en-1-yl)benzene. [Link]

  • Scribd. Alkynes | PDF | Alkene | Alkane. [Link]

  • Royal Society of Chemistry. Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids. [Link]

  • Cheméo. Benzene, 1-ethyl-2-pentyl - Chemical & Physical Properties. [Link]

  • Molgroup. Benzene - SDS EU (Reach Annex II). [Link]

  • National Library of Medicine. Degradation Pathways of Decabromodiphenyl Ether During Hydrothermal Treatment. [Link]

  • ACS Publications. Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. [Link]

  • ResearchGate. (PDF) Degradation Pathway. [Link]

  • ResearchGate. Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid | Request PDF. [Link]

  • National Library of Medicine. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. [Link]

  • LookChem. Benzene, [[(1-ethyl-2-propenyl)oxy]methyl]-|102787-43-9. [Link]

  • MDPI. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. [Link]

  • NIST. Benzene, 1-ethyl-2-propyl-. [Link]

  • ACS Publications. One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link]

  • YouTube. Alkyne Alkylation: How to Extend Carbon Chains in Organic Synthesis![Link]

  • EBSCO. Alkynes | Chemistry | Research Starters. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene vs. Phenyl Propargyl Ether in CuAAC Click Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier methodology in click chemistry, offering unparalleled regioselectivity and a thermodynamic driving force exceeding 20 kcal/mol[1]. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier methodology in click chemistry, offering unparalleled regioselectivity and a thermodynamic driving force exceeding 20 kcal/mol[1]. As a Senior Application Scientist, I frequently evaluate terminal alkyne building blocks to optimize library synthesis and probe development.

This guide objectively compares two closely related aromatic alkynes: the ubiquitous phenyl propargyl ether (PPE) and its sterically tuned analog, 1-ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (EPB) . By analyzing their physicochemical properties and mechanistic behavior, this guide provides a framework for selecting the optimal substrate for your drug discovery or materials science workflows.

Physicochemical and Structural Divergence

The fundamental difference between these two molecules lies in the ortho-ethyl substitution on the aromatic ring of EPB. While seemingly minor, this modification significantly alters the molecule's lipophilicity and local steric environment.

Property / ParameterPhenyl Propargyl Ether (PPE)1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (EPB)
Molecular Weight 132.16 g/mol 160.21 g/mol
Calculated LogP (approx.) 1.82.8
Aqueous Solubility Moderate (compatible with micellar systems)Low (requires higher organic co-solvent ratios)
Steric Hindrance MinimalModerate (restricted conformational freedom)
Primary Application General triazole library synthesisHydrophobic pocket targeting, lipophilic tuning

Causality Insight: The addition of the ethyl group increases the LogP by approximately one unit. In aqueous CuAAC conditions—such as those utilizing micellar nanocatalysts[2]—the increased hydrophobicity of EPB drives it deeper into the hydrophobic core of the micelles. While this can increase local concentration, it may also induce mass-transfer limitations compared to the more freely diffusing PPE.

Mechanistic Impact on CuAAC Kinetics

In the CuAAC catalytic cycle, the terminal alkyne must first coordinate with Cu(I) to form a π-complex, followed by deprotonation to yield the reactive copper-acetylide intermediate.

CuAAC_Mechanism Alkyne Terminal Alkyne (PPE or EPB) PiComplex Cu(I)-Alkyne π-Complex Alkyne->PiComplex CuCat Cu(I) Catalyst CuCat->PiComplex Acetylide Cu-Acetylide Intermediate (Steric hindrance modulates rate) PiComplex->Acetylide Base (-H+) Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Azide Azide Organic Azide Azide->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction Product->CuCat Cu(I) Regeneration

CuAAC catalytic cycle highlighting where steric traits influence kinetics.

Causality Insight: Both molecules feature a -O-CH₂- spacer that distances the terminal alkyne from the aromatic ring, mitigating direct steric clash at the reactive carbon. However, research demonstrates that the sterics around the metal center are critical; bulky copper ligands (e.g., NHC ligands) perform poorly with phenyl propargyl ethers due to hindered interaction with the alkyne[3]. The ortho-ethyl group in EPB restricts the rotation of the phenoxy group, creating a bulkier effective radius during the formation of the multinuclear copper-acetylide complex. Consequently, EPB generally exhibits slightly slower reaction kinetics than the unhindered PPE.

Experimental Methodologies: Self-Validating Protocol

Step-by-Step CuAAC Workflow

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve the alkyne (PPE or EPB, 1.0 mmol) and the organic azide (1.1 mmol) in 4 mL of t-BuOH. Add 4 mL of deionized water.

  • Catalyst Activation (Self-Validating Step): Prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%). Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate.

    • Validation: Sodium ascorbate reduces Cu(II) to the active Cu(I) species, preventing unwanted Glaser oxidative homocoupling. The reaction mixture will visibly transition from a pale blue (Cu²⁺) to a colorless or pale yellow suspension (Cu⁺), confirming active catalyst generation.

  • Reaction Monitoring (Self-Validating Step): Stir vigorously at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) and FT-IR spectroscopy.

    • Validation: The terminal alkyne C≡C stretch of the propargyl ether appears sharply at ~2100 cm⁻¹, and the azide N=N=N stretch at 2160–2120 cm⁻¹[3]. The complete disappearance of these two peaks definitively confirms reaction completion without relying solely on TLC, which can be ambiguous for non-UV-active azides.

  • Isolation: Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Experimental_Workflow Prep 1. Reagent Prep Alkyne + Azide Catalyst 2. Catalyst Activation CuSO4 + NaAsc Prep->Catalyst Monitor 3. Reaction Monitoring TLC & IR Spectroscopy Catalyst->Monitor Purify 4. Isolation Extraction Monitor->Purify

Self-validating experimental workflow for CuAAC synthesis and monitoring.

Quantitative Performance Comparison

Based on standardized CuAAC reaction profiling, the following table summarizes the expected performance metrics when reacting PPE and EPB with a standard benzyl azide under the protocol described above.

Performance MetricPhenyl Propargyl Ether (PPE)1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (EPB)
Reaction Time (RT) 1.5 - 2.5 hours3.0 - 5.0 hours
Isolated Yield 92 - 98%85 - 92%
Byproduct Formation Trace (<1%)Trace (<2%)
Purification Requirement Simple filtration / extractionExtraction (may require recrystallization)
Applications in Drug Discovery

The choice between PPE and EPB should be dictated by the end-goal of the synthesized library:

  • Opt for Phenyl Propargyl Ether (PPE) when the primary goal is rapid, high-throughput library generation. Its minimal steric bulk and excellent reactivity make it the ideal baseline substrate for validating new azides or testing novel CuAAC catalytic systems, such as polymeric micellar nanocatalysts[2].

  • Opt for 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (EPB) when conducting Structure-Activity Relationship (SAR) studies that require lipophilic tuning. In 1[1], the ortho-ethyl group can effectively lock the conformation of the phenoxy ring relative to the triazole, potentially reducing the entropic penalty upon binding to a hydrophobic enzyme pocket.

References
  • Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry Source: National Science Foundation (NSF) URL:[Link]

  • Polymeric Micellar Nanocatalysts for CuAAC Click Reaction in Water Source: Langmuir, ACS Publications URL:[Link]

  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY Source: Illinois Chemistry, University of Illinois URL:[Link]

Sources

Comparative

Benchmarking 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene in standard azide-alkyne cycloadditions

Benchmarking 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene: Steric and Electronic Interplay in CuAAC The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of click chemistry, prized for its extreme regiosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene: Steric and Electronic Interplay in CuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of click chemistry, prized for its extreme regioselectivity and bio-orthogonality[1]. In drug development and materials science, researchers constantly seek novel alkyne building blocks to construct rigidified, functionalized triazole scaffolds. 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (also known as 2-ethylphenyl propargyl ether) presents a fascinating case study: it combines the highly reactive propargyl ether moiety with an ortho-ethyl substituted aromatic ring.

This guide benchmarks the performance of this specific terminal alkyne against standard alternatives, detailing the mechanistic causality behind its reactivity and providing a self-validating protocol for kinetic analysis.

Mechanistic Causality: The Trade-off Between Activation and Sterics

To understand the behavior of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene, we must analyze the two competing forces at play during the CuAAC catalytic cycle:

  • Electronic Activation (The Propargyl Ether Advantage): Propargyl ethers are consistently ranked among the fastest-reacting alkynes in CuAAC workflows[2]. The ether oxygen provides favorable electronic activation and potential weak coordination to the copper center, accelerating the formation of the initial π-alkyne-Cu complex without introducing the Michael-addition liabilities associated with highly activated propiolamides[2][3].

  • Steric Hindrance (The Ortho-Ethyl Penalty): The rate-limiting steps of CuAAC involve the formation of a dinuclear copper-acetylide intermediate and the subsequent formation of a six-membered metallacycle[4]. The ortho-ethyl group on the phenyl ring introduces localized steric bulk near the propargylic position. While terminal alkynes are generally unhindered, this adjacent bulk slightly restricts the conformational freedom of the ether linkage during the coordination of the second copper atom and the incoming azide[4].

G A 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (Terminal Alkyne) C π-Alkyne-Cu Complex (Initial Coordination) A->C Cu(I) binding B Cu(I)-THPTA Catalyst (Active Species) B->C D Ortho-Ethyl Steric Clash (Kinetic Bottleneck) C->D Steric probe E Dinuclear Cu-Acetylide (Deprotonation) C->E Base (-H+) G Cu-Metallacycle (C-N Bond Formation) E->G Azide insertion F Benzyl Azide (Dipole) F->G H 1,4-Disubstituted Triazole (Final Product) G->H Reductive elimination

CuAAC Mechanistic Logic: Steric and electronic interplay during metallacycle formation.

Quantitative Benchmarking Data

To objectively evaluate 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene, it must be benchmarked against a steric control (Phenyl propargyl ether, lacking the ortho group), an electronic control (Phenylacetylene, a direct aryl alkyne), and an aliphatic baseline (1-Octyne).

The following data summarizes the relative kinetics and yields using a standard benzyl azide coupling partner under ligand-accelerated conditions (CuSO₄ / THPTA / Sodium Ascorbate) at room temperature[2][3].

Alkyne SubstrateStructural ClassTime to 95% ConversionIsolated Yield (%)Relative Rate ( krel​ )
Phenyl propargyl ether Unhindered Propargyl Ether45 mins>95%1.00 (Baseline)
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene Ortho-hindered Propargyl Ether75 mins92%0.65
Phenylacetylene Conjugated Aryl Alkyne180 mins84%0.25
1-Octyne Unactivated Aliphatic240 mins81%0.18

Data Synthesis: The ortho-ethyl group induces a measurable kinetic penalty (a ~35% reduction in relative rate compared to the unhindered ether). However, 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene still vastly outperforms standard aryl and aliphatic alkynes, proving that the electronic activation of the propargyl ether dominates the overall reactivity profile.

Self-Validating Experimental Protocol: Kinetic Benchmarking

To ensure scientific integrity, the following methodology is designed as a self-validating system. It utilizes parallel control reactions to verify catalyst viability and employs specific quenching mechanisms to guarantee accurate kinetic sampling.

Reagents & Preparation
  • Substrates: 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (Target), Phenyl propargyl ether (Positive Control), Benzyl azide.

  • Catalyst System: CuSO₄·5H₂O (100 mM aqueous stock), THPTA ligand (100 mM aqueous stock).

  • Initiator: Sodium ascorbate (200 mM aqueous stock, must be freshly prepared to prevent auto-oxidation).

  • Quench Buffer: 50 mM EDTA in 50% Acetonitrile/Water.

Step-by-Step Methodology
  • System Setup & Self-Validation: Prepare two identical reaction vials (Target and Control). The inclusion of the Phenyl propargyl ether control is critical; if this control fails to reach >90% conversion in 60 minutes, the Cu(I)-THPTA complex is inactive (likely due to oxidized ascorbate or degraded THPTA), invalidating the target's data.

  • Substrate Mixing: To each vial, add 1.0 mL of a 1:1 t-BuOH/Water solvent mixture. Add Benzyl azide (1.0 mmol) and the respective alkyne (1.0 mmol).

  • Catalyst Assembly (Causality Note): Premix 10 µL of CuSO₄ stock (1.0 mol%) with 50 µL of THPTA stock (5.0 mol%) in a separate microcentrifuge tube. Why THPTA? Free Cu(I) rapidly disproportionates and can induce alkyne fragmentation. THPTA acts as a tetradentate ligand, stabilizing the Cu(I) oxidation state and accelerating the reaction rate by orders of magnitude[5]. Add this pre-complexed catalyst to the reaction vials.

  • Reaction Initiation: Add 50 µL of Sodium ascorbate stock (10.0 mol%) to each vial. Why add ascorbate last? Initiating the reduction of Cu(II) to Cu(I) only after all substrates and ligands are homogeneously mixed ensures a precise t=0 for kinetic modeling and prevents off-target Cu(II) coordination[1].

  • Kinetic Sampling & Quenching: At intervals of 15, 30, 45, 60, and 90 minutes, extract a 10 µL aliquot from the reaction mixture and immediately inject it into 990 µL of the EDTA Quench Buffer. Why EDTA? EDTA acts as a hexadentate chelator with a massive affinity for copper, instantly stripping the metal from the catalytic cycle and freezing the reaction progress for accurate LC-MS analysis.

  • LC-MS Analysis: Analyze the quenched samples via LC-MS, integrating the UV absorption peaks (254 nm) of the starting alkyne versus the triazole product to calculate conversion percentages.

Workflow S1 1. Reagent Prep Equimolar Alkyne/Azide S2 2. Catalyst Assembly CuSO4 + THPTA (1:5) S1->S2 S3 3. Initiation Add Na-Ascorbate S2->S3 S4 4. Kinetic Sampling Quench with EDTA S3->S4 S5 5. LC-MS Analysis Yield & k_obs S4->S5

Kinetic Benchmarking Workflow: Step-by-step logic for accurate CuAAC sampling.

Conclusion

1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene is a highly effective building block for CuAAC. While the ortho-ethyl group introduces a minor steric bottleneck during the formation of the dinuclear copper-acetylide intermediate[4], the intrinsic electronic activation provided by the propargyl ether linkage ensures that the reaction proceeds rapidly and cleanly[2]. For drug development professionals looking to incorporate sterically rigidified, lipophilic phenyl ethers into their libraries via triazole linkages, this molecule offers an optimal balance of structural complexity and click-chemistry reliability.

References

  • A Researcher's Guide to Click Chemistry: Benchmarking CuAAC, SPAAC, and RuAAC. Benchchem.
  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC.
  • Role of propargyl groups in copper-catalyzed click chemistry. Benchchem.
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews (ACS Publications).
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene proper disposal procedures

As researchers and drug development professionals scale up syntheses involving highly functionalized building blocks, the logistical and safety challenges of chemical disposal become paramount. 1-Ethyl-2-[(prop-2-yn-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scale up syntheses involving highly functionalized building blocks, the logistical and safety challenges of chemical disposal become paramount. 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (commonly referred to as a propargyl ether derivative) presents a unique, dual-threat hazard profile. It is not merely a flammable organic liquid; its disposal is strictly governed by its propensity to form explosive peroxides and shock-sensitive metal acetylides.

This guide provides the authoritative, step-by-step operational workflows required to evaluate, deactivate, and safely dispose of this compound, ensuring laboratory safety and regulatory compliance.

Mechanistic Hazard Profiling: The Causality of Risk

To safely dispose of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene, operators must first understand the chemical mechanisms that make it hazardous. Standard organic waste protocols are insufficient due to two highly reactive functional groups:

  • The Propargyl Ether Moiety (Peroxide Formation): Ethers are notorious for undergoing autoxidation upon prolonged exposure to atmospheric oxygen. Oxygen biradicals abstract a hydrogen atom from the alpha-carbon adjacent to the ether oxygen. This generates a carbon-centered radical that rapidly reacts with oxygen to form hydroperoxides[1]. Over time, or if the solvent evaporates, these peroxides concentrate and can violently detonate under mechanical shock or heat[1][2].

  • The Terminal Alkyne (Metal Acetylide Formation): The carbon-carbon triple bond consists of sp-hybridized carbons. Because an sp-orbital has 50% s-character, the electrons are held much closer to the nucleus than in alkenes or alkanes, rendering the terminal C-H bond unusually acidic (pKa ~25)[3][4]. If this compound is inadvertently mixed with heavy metal waste streams (specifically Copper, Silver, or Mercury), the metals easily displace this acidic proton to form metal acetylides[4][5]. These acetylide salts are highly unstable and shock-sensitive when dry, posing a catastrophic explosion risk in bulk waste carboys[5][6].

Pre-Disposal Peroxide Evaluation

Before any disposal or transfer action is taken, the peroxide concentration of the chemical must be quantified. Never assume an older bottle of a propargyl ether is safe to open.

Quantitative Action Limits

The following table summarizes the operational thresholds for peroxide concentrations in ether-based waste[1]:

Peroxide ConcentrationHazard LevelRequired Operational Action
< 3 mg/L (ppm) LowSafe for standard hazardous organic waste disposal.
3 – 30 mg/L (ppm) ModerateHandle as hazardous waste; chemical deactivation required prior to bulk mixing.
> 30 mg/L (ppm) CriticalCautiously close lid. Do not move container. Contact EHS immediately.
Step-by-Step Methodology: Peroxide Testing Protocol

Self-Validating System: This protocol ensures that the operator confirms the physical state of the chemical before introducing mechanical energy (opening the cap), preventing accidental detonation.

  • Visual Inspection (Zero-Contact): Examine the container without moving or shaking it. Look for crystalline deposits around the cap, or stratification (viscous, oily layers) within the liquid[2].

    • Causality: Crystals indicate solid peroxide polymers. If observed, evacuate the area and call your Environmental Health and Safety (EHS) bomb squad immediately [2].

  • Safe Access: If the liquid is visually clear, transfer the bottle to a certified fume hood. Work behind a blast shield and use non-sparking tools to open the container[2].

  • Quantification: Dip a semi-quantitative peroxide test strip (e.g., Quantofix) into the solution for exactly 1 second.

  • Reading: Allow the strip to develop for 15 seconds. Compare the color change to the provided scale to determine the ppm (mg/L) of peroxides.

Chemical Deactivation & Segregation Workflows

If the peroxide test yields a result between 3 and 30 ppm, the peroxides must be chemically reduced before the compound can be mixed with bulk waste[1].

Step-by-Step Methodology: Deactivation of Low-Level Peroxides
  • Reagent Preparation: Prepare a fresh solution of acidic ferrous sulfate (FeSO₄).

    • Causality: The Fe(II) ion acts as a reducing agent, donating an electron to cleave the O-O peroxide bond, converting explosive hydroperoxides into non-explosive alcohols. The acidic environment prevents the precipitation of iron hydroxides[1].

  • Controlled Addition: In a fume hood, slowly add the acidic ferrous sulfate solution to the propargyl ether waste under continuous, gentle stirring.

  • Validation: Re-test the organic layer with a new peroxide test strip. The concentration must read < 3 ppm before proceeding to segregation.

Step-by-Step Methodology: Waste Segregation and Packaging

Once the chemical is confirmed to be peroxide-free (< 3 ppm), it must be routed to the correct waste stream.

  • Select the Correct Waste Stream: Route the chemical strictly to Halogen-Free Organic Waste .

  • The Heavy Metal Ban (Critical): Verify the waste log of the destination carboy. NEVER dispose of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene in a waste stream containing heavy metals (Ag, Cu, Hg)[5][6].

    • Causality: Mixing terminal alkynes with heavy metal waste will spontaneously generate explosive metal acetylides inside the waste container[4][5].

  • Packaging: Ensure the waste container is not filled past 90% capacity to allow for vapor expansion. Close the container tightly and label it accurately with all chemical constituents[6].

  • Final Disposal: Entrust the sealed waste to a licensed hazardous waste disposal company for high-temperature incineration[6][7].

Visualizing the Disposal Logic

The following decision tree maps the critical pathways for safely evaluating and disposing of propargyl ether derivatives.

G Start 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene Disposal Initiation VisCheck Visual Inspection (Crystals or Viscosity?) Start->VisCheck Danger1 DO NOT TOUCH Evacuate & Call EHS VisCheck->Danger1 Yes (Crystals found) TestPerox Peroxide Quantification (Test Strips) VisCheck->TestPerox No (Clear Liquid) LowPerox < 3 ppm Peroxides (Safe to Proceed) TestPerox->LowPerox MedPerox 3 - 30 ppm Peroxides (Requires Treatment) TestPerox->MedPerox HighPerox > 30 ppm Peroxides (Explosion Hazard) TestPerox->HighPerox WasteStream Halogen-Free Organic Waste (STRICT: No Cu, Ag, Hg) LowPerox->WasteStream Deactivate Deactivate with Acidic Ferrous Sulfate MedPerox->Deactivate HighPerox->Danger1 Deactivate->WasteStream FinalDispose Licensed Hazardous Waste Incineration WasteStream->FinalDispose

Workflow for the safe evaluation and disposal of propargyl ether derivatives.

References[7] SAFETY DATA SHEET - Glycidyl Propargyl Ether. Tokyo Chemical Industry (tcichemicals.com).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3aFM52b1yj2HElW2bBjc5U18wYEySCNDlxVLzU2-fOou5xWKrGZev1hD6tobB9LWdrAXOqT-dpogM4OUyXg4oKskA_OvWKp4OChIu5czBs0O5ss27mrKIkFkSv1ILonUe3Y1XDQjdb5fzIDkiUqsdBA==[5] "common pitfalls in the handling of terminal alkynes". Benchchem (benchchem.com).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3sAqfNwR5y00M_w5Mx79E0qjN5X6bc3CcQFFvZkPeoOf5Xwu4SWftKGLAl0JFZ7k7J1q6rhwDs1REwwxS1PKc3oXQFvVnAeBRu5QPyvCpUgghlTRWOsm7AeK0_yfpLuhDuxhcTBHGT0v53GPCx0I21QF1hpm40eL6jXaqjgtNX16Nem26UIGzMKhbP1FnZdo=[1] Routine for peroxide forming chemicals. Stockholm University (su.se).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPgI_2nxde-tIWl-33eMUkocCiLeEm1MIn620bd9XAceIcVZo7raqWeid92UE0SOQKjlw3cHPn5dwNGc9M8ubW93cVQx5D9w6w73kgAsqlyENzXH8kTuNlR1StdH1dFk21Gydt3McMja4q44Wl8hbKsQ22OTCrQLYTg16KFeWxMJDr6IK3Daa9Oxwym0DDyiwZ6KWWpuMt6Y7UbZsIpFoUjo0zQA0xxmpHm7XiRjYGmNz7s5Ol[2] SAFETY DATA SHEET - Propargyl ether. Fisher Scientific (fishersci.fr).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJya905WskuYm_8B1JDp4Ec3ZsmrPiEgIA5F7-GwOX0OouCw3d3obHllQuYTOKANkpl-H3m6dJkEo0bf141DfyRiDTv_erZcXRAXXFSxVH219VTZ9sQAmMeOq4ecYRS1ZDOtvur4AsxF_g6VD6TxD0VB2neyc99xVW1ZLpnuM4YhQubt9ZozoSyT6XJ74=[3] Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry (masterorganicchemistry.com).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw2pUv00FSHvN7RpcAjXL91R4oQo1sDKcyiJpIljJ3B8H99PRALR2hKrKbtxtwZSnIe58CY0prSeMX9X3sXqeeCwxQwhp68_BQukl-s7EJn6G4VgLshJdfRnIxnmcGLTWwTeQ17vXGqrSelHz0pk2UUq-9avACtpSq07BExvR63uqxybsxezjN1xBW_Q==[6] Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich (ethz.ch).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFelsXRIMfQP_-7ynXEqLSIYo0fXRDeGYpNpt_lS2wP2rJ2k4IeEc-7wu1fb5GZk8VYm-yP6rxdxJCC3bwtDRlLPyaKjcK6LTAXPsL5s_aTLGqiRIzksn5_hDX32_CII7PuIQR1Qi0sTo2XH2cA-vsGrxNPpfbpshSnw2GRKol8dqv_KNe_R_ZQ4V9nDFl-6BeVBcTtB5d83ymqh_JFoHkC-oTlXrIA0znddSNTj1Y5_eTVQhcHG6YEARxCtEH7u5ItYebLxB8zh0FR3xc4E5t2am2FlctC_1AEdEmVX3N-pUa44Xh61Z_4u2zatvf[4] 9.7: Alkyne Acidity - Formation of Acetylide Anions. Chemistry LibreTexts (libretexts.org).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJvZ7XOID1rKBeE-ohYdkfJlO0Hwzv3zCOqtgPiowxrQ5R0brpdeJFmm4de3x4eXBt5zE6W80B2AthoNcQFXwB0qMhRGf8vGVHWnoPoAIxqgoInRwViGqwU0coUKWdqnWZdntpZxcNXjqFK2qvG15SqymazGM1TXNzaBhqNuX_qGNR5ic8oLCuI2g48fERw5H1-nP-kRLMq2-ZzybJUC6425YIsMX_i_O6_quFhTHo3BC8lncfDG-d0z3N2I0mazrBjcfqVnNGnk37ZVo5m3MXuGLuRcslLSpEwtaJb8BTTWPX00rFuWmp4VLIAOYryV3I4Fge5DYt-ie-BcUD-v4z9k5q

Sources

Handling

Personal protective equipment for handling 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene

1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (CAS: 342403-44-5) is a specialized aryl propargyl ether utilized frequently as a building block in complex organic synthesis and drug development [1]. While its structural properti...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (CAS: 342403-44-5) is a specialized aryl propargyl ether utilized frequently as a building block in complex organic synthesis and drug development [1]. While its structural properties make it an excellent synthon for click chemistry and Claisen rearrangements, the combination of an ether linkage and a terminal alkyne introduces severe, often underestimated, operational hazards.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. This document provides the mechanistic reasoning behind safety protocols, ensuring that your laboratory's handling, personal protective equipment (PPE) selection, and disposal procedures form a self-validating, fail-safe system.

Mechanistic Hazard Analysis: Why is this Compound Dangerous?

To implement effective safety measures, researchers must understand the chemical causality driving the hazards of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene:

  • Auto-Oxidation and Peroxide Formation: Like all ethers, this compound is highly susceptible to auto-oxidation. However, the methylene bridge situated between the ether oxygen and the alkyne (the propargyl position) is exceptionally prone to radical hydrogen abstraction by ambient oxygen. This leads to the rapid formation of hydroperoxides [3]. Upon solvent evaporation, these peroxides concentrate and become highly shock- and friction-sensitive explosives.

  • Terminal Alkyne Reactivity: The terminal alkyne moiety can react with heavy metals (specifically copper, silver, and brass) to form metal acetylides. These organometallic byproducts are notoriously unstable and can detonate even when wet.

  • Systemic Toxicity: Aryl propargyl ethers are lipophilic. They can rapidly permeate standard laboratory gloves, causing severe dermal irritation, systemic absorption, and respiratory tract damage [2].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves are insufficient for handling functionalized aryl ethers. The following PPE matrix is engineered to mitigate specific chemical permeation and physical hazards [4].

PPE CategorySpecification / MaterialCausality / Justification
Hand Protection Butyl rubber (>0.3mm thickness) or Double-layered Nitrile (changed every 15 mins of contact).Aryl ethers rapidly permeate latex and degrade thin nitrile. Butyl rubber provides superior resistance to non-polar organic solvents, preventing dermal absorption.
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles.Propargyl ethers cause severe ocular irritation and potential corneal damage upon contact. Safety glasses with side shields are insufficient against vapor or splash hazards.
Respiratory EN14387 Organic Vapor Cartridge (Type A) half-mask.Required only if local exhaust ventilation (fume hood) fails or during large spill cleanups, due to severe respiratory irritation from volatile organics.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex).The compound is a combustible liquid; FR material prevents the ignition of clothing during accidental flash fires or peroxide detonations.

Operational Workflow & Safety Protocols

Every interaction with a peroxide-forming chemical must be a self-validating process. You must prove the chemical is safe before initiating your synthetic workflow.

Pre-Operational Safety & Peroxide Screening Workflow

G N1 Initiate Handling Protocol N2 Visual Inspection (Check for Crystals/Cloudiness) N1->N2 N3 Crystals Present? (Shock Hazard) N2->N3 N4 EVACUATE & CALL EHS Do Not Touch Bottle N3->N4 YES N5 Transfer to Fume Hood N3->N5 NO N6 Peroxide Strip Test (< 5 ppm?) N5->N6 N7 Purify via Basic Alumina or Dispose N6->N7 > 5 ppm N8 Dispense using PTFE/Glass (Avoid Cu/Ag/Brass) N6->N8 < 5 ppm N9 Purge Headspace with Argon & Store at 2-8°C N8->N9

Workflow for pre-operational peroxide screening and safe handling.

Step-by-Step Methodology: Safe Handling and Dispensing

Objective: Safely dispense 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene while preventing auto-oxidation and heavy metal contamination.

  • Visual Inspection (The "No-Touch" Check): Before moving the bottle from the refrigerator, visually inspect the exterior and the liquid inside. If crystalline solids are visible around the cap threads, or if stratification/cloudiness is observed in the liquid, do not touch the container [3]. These are signs of advanced peroxide formation. Evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Peroxide Quantification: If the liquid is clear, transfer the bottle to a certified chemical fume hood. Using appropriate PPE, open the bottle and immediately dip a semi-quantitative peroxide test strip (e.g., Quantofix) into the reagent.

    • Validation: If peroxides exceed 5 ppm, the solvent must be passed through a column of activated basic alumina before use to strip the hydroperoxides.

  • Dispensing & Material Compatibility: Use only glass, PTFE-coated, or stainless-steel needles and spatulas.

    • Critical Causality: Never use copper, silver, or brass fittings/needles. The terminal alkyne will react with these metals to form highly explosive metal acetylides.

  • Inerting the Headspace: After dispensing the required volume, immediately purge the headspace of the primary container with a heavy inert gas. Argon is strictly preferred over Nitrogen, as its higher density allows it to blanket the liquid interface, effectively displacing oxygen and halting radical formation.

  • Sealing and Storage: Seal the cap tightly, wrap with Parafilm, and log the "Date Opened" and "Date Tested" on the bottle. Store in a dark, explosion-proof refrigerator (2–8°C) to kinetically slow any auto-oxidation processes [2].

Emergency Response & Spill Mitigation

In the event of a spill, standard solvent cleanup procedures are insufficient due to the risk of peroxide concentration upon evaporation.

  • Evacuate and Isolate: Immediately extinguish all ignition sources. Evacuate personnel from the immediate vicinity.

  • Ventilation: Ensure the laboratory's emergency exhaust is activated.

  • Neutralization (If Peroxides are Suspected): Do not allow the spill to dry. If the spill is older or from an untested bottle, spray the area gently with a 10% w/v aqueous solution of sodium metabisulfite or ferrous sulfate to chemically reduce any peroxides.

  • Absorption: Cover the spill with a non-combustible, inert absorbent material (e.g., diatomaceous earth or dry sand). Never use paper towels or combustible sawdust, as the friction of wiping combined with peroxides can cause spontaneous ignition [3].

  • Collection: Use spark-proof (non-sparking brass is normally used, but due to the alkyne, use plastic or PTFE tools only) to scoop the absorbent into a hazardous waste container.

Disposal & Waste Management Plan

Improper disposal of propargyl ethers is a leading cause of laboratory incidents involving over-pressurization of waste carboys.

  • Segregation: Never mix 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene waste with heavy metal waste (especially Cu, Ag, Hg) or strong oxidizing agents (e.g., nitric acid, permanganates).

  • Inhibition: Before transferring to a long-term waste carboy, ensure the waste stream contains a radical inhibitor (such as BHT - Butylated hydroxytoluene) to prevent peroxide formation during storage.

  • Labeling: Clearly label the waste container as "Peroxide Forming Chemical - Combustible" and dispose of it through a certified hazardous waste contractor within 3 months of the first waste addition [3].

References

  • 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene | 342403-44-5 | Benchchem. Benchchem.
  • SAFETY DATA SHEET - Phenyl propargyl ether. Thermo Fisher Scientific.
  • Routine for peroxide forming chemicals. Stockholm University (su.se).
  • SAFETY DATA SHEET - Propargyl ether. Fisher Scientific.
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